molecular formula C15H8I2N2O3 B3863966 (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B3863966
M. Wt: 518.04 g/mol
InChI Key: INLMRUGHOYKJCC-VZUCSPMQSA-N
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Description

(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of iodine, hydroxyl, nitro, and nitrile functional groups

Properties

IUPAC Name

(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8I2N2O3/c16-12-6-10(15(20)14(17)7-12)5-11(8-18)9-1-3-13(4-2-9)19(21)22/h1-7,20H/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLMRUGHOYKJCC-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C(=CC(=C2)I)I)O)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C(=CC(=C2)I)I)O)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of iodine atoms to a phenol derivative.

    Nitration: Addition of a nitro group to an aromatic ring.

    Aldol Condensation: Formation of the enone structure through a condensation reaction between an aldehyde and a ketone.

    Nitrile Formation: Introduction of the nitrile group through a cyanation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Azides, thiols, amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology

Medicine

The compound may serve as a lead compound in drug discovery, particularly for diseases where halogenated phenols and nitroaromatics have shown efficacy.

Industry

In industrial applications, the compound could be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and nitro groups suggests potential for electron transfer reactions and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-methylphenyl)prop-2-enenitrile
  • (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-chlorophenyl)prop-2-enenitrile

Uniqueness

The presence of both iodine and nitro groups in (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to similar compounds, potentially offering distinct reactivity and biological activity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile

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